![molecular formula C16H16N4O3S B2872154 3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2309538-48-3](/img/structure/B2872154.png)

3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that benzothiazole and piperidine derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

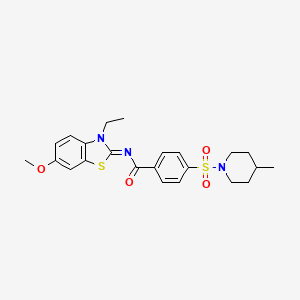

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Benzothiazole is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Piperidine is a six-membered ring with one nitrogen atom, and imidazolidinedione is a five-membered ring with two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, given the presence of multiple reactive sites. For instance, the benzothiazole ring could undergo electrophilic substitution reactions, while the piperidine ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Generally, imidazole derivatives are amphoteric in nature, showing both acidic and basic properties. They are usually white or colorless solids that are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Hypoglycemic Activity

Thiazolidine-2,4-diones have been investigated for their hypoglycemic activity, representing a class of compounds with potential applications in diabetes management. For instance, a study described the synthesis and evaluation of a series of imidazopyridine thiazolidine-2,4-diones for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. The research found certain derivatives with significant hypoglycemic activity, suggesting their potential for clinical development as antidiabetic agents (Oguchi et al., 2000).

Antimicrobial Activity

Compounds within the thiazolidine-2,4-dione and imidazolidine-2,4-dione classes have also been evaluated for their antimicrobial properties. A notable example is the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which showed good activity against gram-positive bacteria. This research underscores the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2011).

Anticancer Activity

The exploration of thiazolidine-2,4-diones for anticancer activity is another significant area of research. A study synthesized new thiazacridine agents and evaluated them as antitumor agents. One compound exhibited promising cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy development (Chagas et al., 2017).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of thiazolidine-2,4-diones and imidazolidine-2,4-diones are crucial for understanding their potential applications. Research on solvent-free synthesis of active thiazolidine-2,4-dione derivatives, for example, has improved yields and reduced manufacturing costs, which is vital for the pharmaceutical development of these compounds (Somayajulu et al., 2021).

Direcciones Futuras

Given the broad range of biological activities exhibited by benzothiazole and piperidine derivatives, this compound could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its precise mechanism of action, optimizing its synthesis, and evaluating its safety profile.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets could lead to changes at the molecular level, potentially influencing various biological processes.

Biochemical Pathways

These could include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth .

Result of Action

Based on the known activities of thiazole derivatives, it can be inferred that this compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .

Propiedades

IUPAC Name |

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c21-13-9-17-16(23)20(13)10-5-7-19(8-6-10)15(22)14-18-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYHPHPLENMLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2872074.png)

![N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2872080.png)

![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2872082.png)

![N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2872087.png)

![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)

![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)

![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)